N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide
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Overview
Description
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide is a complex organic compound that features a thiazole and pyridine ring system. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, enabling a stronger charged interaction with certain targets .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under basic conditions, such as using triethylamine in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole-pyridine structure but differ in the position of the annulation.
Thiazolo[4,5-b]pyridines: Closely related compounds with similar pharmacological activities.
Uniqueness
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-3-17(16-9-5-4-6-10-16)21(27)25-19-12-7-11-18(15(19)2)22-26-20-13-8-14-24-23(20)28-22/h4-14,17H,3H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKBOACLLXQHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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